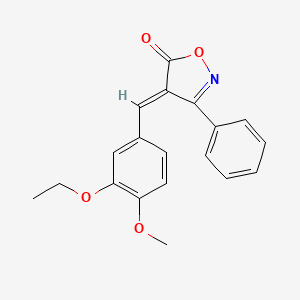![molecular formula C11H19ClN2O3 B5502383 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride](/img/structure/B5502383.png)
4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Spirocyclic compounds, including derivatives similar to 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been synthesized through various methods. For instance, synthesis efforts have involved reactions such as the Castagnoli-Cushman reaction, which displays enhanced reactivity in compounds with peripheral oxa and dithia spiro frameworks, suggesting a broad substrate scope and potential methodologies for synthesis of closely related compounds (Rashevskii et al., 2020).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds, including 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, is characterized by their unique spirocyclic backbone. Crystallographic analysis has been used to characterize similar compounds, revealing detailed insights into their molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Zeng, Li, & Guo, 2013).
Chemical Reactions and Properties
The chemical reactivity of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride can be inferred from studies on similar spirocyclic compounds. These compounds participate in various chemical reactions, including the Castagnoli-Cushman reaction, indicating a potential for synthetic versatility. The electrochemical behavior of related diazaspirocyclic diones in non-aqueous media has been explored, shedding light on their redox properties and potential for further chemical modifications (Abou-Elenien et al., 1991).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis techniques for diazaspiro undecane derivatives, including 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride, have been developed to explore their chemical reactivity and potential applications in medicinal chemistry. For example, synthetic strategies have led to the creation of diverse derivatives through reactions with barbituric acid and 2-thiobarbituric acid, highlighting the versatility of these compounds in chemical synthesis (Ahmed et al., 2012).
Electrochemical Properties
Research into the electrochemical behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been conducted, revealing insights into their redox mechanisms. This study provides a foundation for understanding the electrochemical applications of such compounds (Abou-Elenien et al., 1991).
Conversion to Oxime Derivatives
The conversion of ketones from heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives has been studied, further expanding the chemical utility and modification potential of these compounds (Rahman et al., 2013).
Therapeutic Applications
One significant area of research involves the exploration of 4-isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride derivatives as potent inhibitors for treating chronic diseases. For instance, derivatives have shown promising results as soluble epoxide hydrolase (sEH) inhibitors, indicating potential for treating chronic kidney diseases (Kato et al., 2014). Furthermore, these compounds have been explored as dual µ-opioid receptor agonists and σ1 receptor antagonists for pain management, highlighting their potential in creating more effective and safer analgesics (García et al., 2019).
Propiedades
IUPAC Name |
4-propan-2-yl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3.ClH/c1-8(2)13-7-11(3-5-12-6-4-11)16-10(15)9(13)14;/h8,12H,3-7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNBWRIIMPUBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)OC(=O)C1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5502319.png)
![4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502334.png)

![1-benzyl-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5502354.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)



![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)
![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)
![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)
![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)